molecular formula C24H28O2 B063655 Bexarotene CAS No. 166175-31-1

Bexarotene

Cat. No.: B063655
CAS No.: 166175-31-1
M. Wt: 348.5 g/mol
InChI Key: NAVMQTYZDKMPEU-UHFFFAOYSA-N
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Description

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). It is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL). This compound was approved by the U.S. Food and Drug Administration in December 1999 and by the European Medicines Agency in March 2001 . It is available in both oral and topical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bexarotene is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Bexarotene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Bexarotene has a wide range of scientific research applications, including:

Mechanism of Action

Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXR α, RXR β, RXR γ). These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs by this compound leads to the modulation of cell growth, differentiation, and apoptosis. The exact mechanism of action in the treatment of cutaneous T-cell lymphoma is not fully understood but involves the regulation of genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness of Bexarotene: this compound is unique in its selective activation of retinoid X receptors, which distinguishes it from other retinoids that primarily target retinoic acid receptors. This selective activation allows this compound to modulate specific pathways involved in cell growth and differentiation, making it particularly effective in the treatment of cutaneous T-cell lymphoma .

Properties

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
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Molecular Weight

348.5 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
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Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
Record name BEXAROTENE
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Record name Bexarotene
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Mechanism of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.
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Color/Form

Off-white to white powder

CAS No.

153559-49-0
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Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
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Melting Point

230-231 °C
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Synthesis routes and methods

Procedure details

To a suspension of the ester 32 (0.058 g, 0.16 mmol) in 75% aqueous methanol (2 mL) was added one pellet of potassium hydroxide (0.1 g). The mixture was stirred at 70° C. for 1 h during which time the material dissolved. The solution was cooled to room temperature, acidified with 1N aqueous hydrochloric acid, and then extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a white solid. Recrystallization from dichloromethane/hexane afforded the desired acid 33 as a white, crystalline solid (42 mg, 91%): m.p. 230°-231° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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